N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine
Description
“N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine” is a heterocyclic Schiff base derivative characterized by a pyrazole-pyrazole backbone. The compound features two pyrazole rings: one substituted with a methyl group at the 1-position and a 1-methylpyrazol-4-yl moiety at the 3-position. The hydroxylamine group (-NHOH) is conjugated to the methylidene bridge at the 4-position of the central pyrazole ring.
For example, crystallographic analyses of related compounds, such as (E)-N-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine, reveal key packing interactions (e.g., O–H···N hydrogen bonds and C–H···π stacking) that stabilize the solid-state structure . These findings suggest that the target compound’s stability and reactivity may depend on similar non-covalent interactions.
Properties
Molecular Formula |
C9H11N5O |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11N5O/c1-13-5-7(3-10-13)9-8(4-11-15)6-14(2)12-9/h3-6,15H,1-2H3 |
InChI Key |
IMHJMZVBTUWXTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C=C2C=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine typically involves the reaction of 1-methylpyrazole derivatives with hydroxylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification and crystallization to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the original compound.
Scientific Research Applications
N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Crystallography : Compound A exhibits dihedral angles of 42.69°–54.49° between pyrazole and substituent rings, suggesting moderate conjugation disruption . The target compound’s methylpyrazole substituent may further distort planarity, affecting π-stacking efficiency.
- Hydrogen Bonding : Compound A’s O–H···N bonds create tetramers, enhancing thermal stability . The target compound may adopt similar motifs but with reduced symmetry due to asymmetric substituents.
Chemical Reactivity
- Coordination Chemistry : Analogous hydroxylamine derivatives form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the imine and hydroxylamine groups. The target compound’s electron-rich pyrazole rings may enhance metal-binding affinity compared to Compound B’s aryl-dominated system .
- Redox Behavior : Hydroxylamine derivatives are prone to oxidation, forming nitroso intermediates. Steric protection from the 1-methylpyrazol-4-yl group in the target compound may slow oxidation rates relative to Compound A’s less hindered structure .
Biological Activity
N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine is a compound with potential biological activity, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₀N₄O₂ |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that pyrazole derivatives, including this compound, exhibit diverse biological activities:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
- Antimicrobial Properties : Some studies report that pyrazole derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- A study highlighted the synthesis of various pyrazole carboxamides that exhibited notable antifungal activity against pathogens such as Cytospora sp. and Colletotrichum gloeosporioides, with IC50 values ranging from 11.91 to 28.84 µg/mL .
- Another research focused on the antimalarial properties of pyrazole alkaloids isolated from Newbouldia laevis, demonstrating significant in vitro activity against Plasmodium falciparum .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines | |
| Antimicrobial | Effective against various fungi and bacteria |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research could focus on:
- In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
